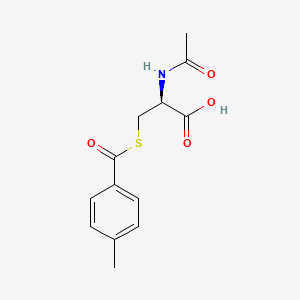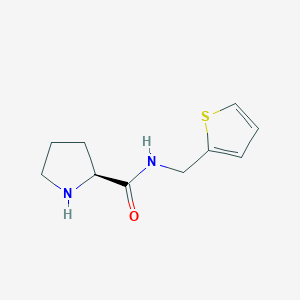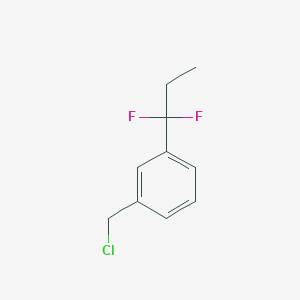
1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene is an organic compound with the molecular formula C10H11ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a 1,1-difluoropropyl group
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,1-difluoropropylbenzene with chloromethylating agents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl alcohol derivatives.
Common reagents used in these reactions include nucleophiles like hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoropropyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene include:
1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1-(Chloromethyl)-2-(1,1-difluoropropyl)benzene: Another isomer with a different substitution pattern.
1-(Bromomethyl)-3-(1,1-difluoropropyl)benzene: Similar compound with bromine instead of chlorine.
Properties
Molecular Formula |
C10H11ClF2 |
|---|---|
Molecular Weight |
204.64 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(1,1-difluoropropyl)benzene |
InChI |
InChI=1S/C10H11ClF2/c1-2-10(12,13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
UIMIKXKXEYNOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=C1)CCl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750444.png)
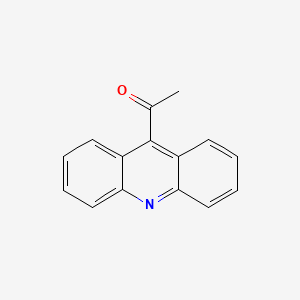

![1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750467.png)
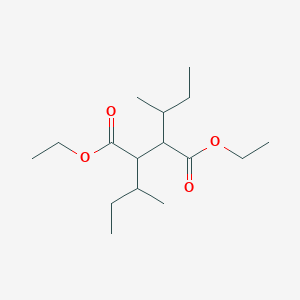
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750471.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750474.png)
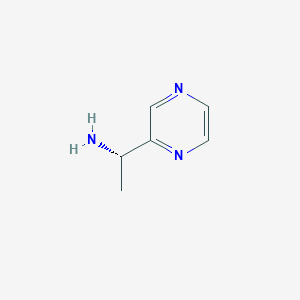
![[5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine](/img/structure/B11750484.png)
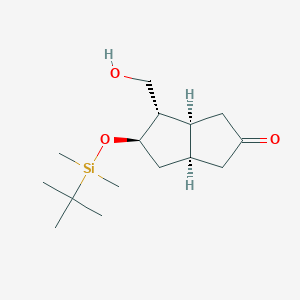
![N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline](/img/structure/B11750491.png)
